benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
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Overview
Description
Synthesis Analysis
The enantioselective synthesis of benzyl carbamates, including compounds structurally related to benzyl N-[1-(aminomethyl)cyclopentyl]carbamate, involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists (Campbell et al., 2009). Other synthesis methods include the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents to form 4H-1,3-benzoxazin-2(3H)-ones, highlighting the reactivity of carbamates under specific conditions (Mindl et al., 2000).
Molecular Structure Analysis
A comprehensive understanding of the molecular structure of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is essential for its application in synthetic chemistry. The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations, provide insights into the electronic and structural properties of similar benzyl carbamate compounds (Rao et al., 2016).
Chemical Reactions and Properties
Benzyl carbamates undergo a variety of chemical reactions, including mechanochemical synthesis involving carbonyldiimidazole (CDI) as an eco-friendly acylation agent for the preparation of carbamates, demonstrating an efficient and sustainable method for their synthesis (Lanzillotto et al., 2015). The cyclization-activated prodrugs based on carbamates, for instance, highlight their reactivity and potential in medicinal chemistry applications (Vigroux et al., 1995).
Physical Properties Analysis
The synthesis and characterization of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate involve determining its physical properties, such as melting point, boiling point, solubility, and stability, which are crucial for its handling and application in various chemical processes. However, detailed studies specifically focusing on these physical properties are scarce in the literature reviewed.
Chemical Properties Analysis
The chemical properties of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate, including reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental for its application in synthesis and drug design. The compound's ability to participate in reactions such as carbopalladation and intramolecular C-H activation, as seen in related benzyl carbamates, underscores its versatility and potential utility in organic synthesis (Bertrand & Wolfe, 2007).
Scientific Research Applications
Sustainable Synthesis Methods : Mechanochemical methods have been used for the eco-friendly synthesis of carbamates, including benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. These methods enhance the reactivity of both alcohol and carbamoyl-imidazole intermediates under mild conditions without needing activation, offering a sustainable approach for carbamate synthesis (Lanzillotto et al., 2015).
Synthetic Precursors and Derivatives : Research has focused on synthesizing various derivatives and precursors from benzyl carbamate. For instance, phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives have been synthesized using benzyl carbamate, which serves as a key component in these processes (Dai & Chen, 1997).
Chemical Transformation and Functionalization : Benzyl carbamate compounds have been utilized in various chemical transformations. For example, they have been involved in the alkylation of cyclohexylamine with a carbohydrate epoxide, leading to the formation of cyclic carbamates (Mcauliffe et al., 1997).
Application in Organic Synthesis : There has been significant interest in using benzyl carbamate for the diastereoselective synthesis of organic compounds. Research has shown the utility of benzyl N-substituted carbamates in creating diastereoselective products, contributing to the field of synthetic organic chemistry (Mangelinckx et al., 2010).
Facilitating Chemical Reactions : Benzyl carbamate has been used to facilitate different chemical reactions, such as the aminohalogenation of β-nitrostyrenes, showing its versatility as a reagent in organic synthesis (Ji et al., 2011).
Metal-Catalyzed Reactions : Research has demonstrated the use of benzyl carbamate in metal-catalyzed reactions, such as intramolecular hydrofunctionalization of allenes, highlighting its role in facilitating complex organic transformations (Zhang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGTGNYQQVGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate |
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